Dioxane-acetonitrile

説明

“Dioxane-acetonitrile” refers to a binary solvent system composed of 1,4-dioxane and acetonitrile. This system is often used in chemical reactions, extractions, and purifications in chemical research labs . The solvatochromic characteristics of various probes have been examined in several aqueous solutions containing dioxane and acetonitrile .

Synthesis Analysis

The synthesis of N-substituted ureas has been carried out in dioxane and acetonitrile . A practically simple, catalyst-free, and scalable method was developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the solvent-solvent interactions and solute-solvent interactions . The solvent-solvent interactions play an important role in the solvation of solutes in the solvent mixtures .

Chemical Reactions Analysis

Chemical reactions in this compound are influenced by the interaction of the studied liquid with a paramagnetic relaxation enhancement (PRE) agent . This interaction significantly accelerates the buildup of nuclear polarization prior to NMR detection, enabling quantitative measurements at high flow velocities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using techniques like viscometry and laser light scattering . The experimental mole fraction solubility of certain compounds in this compound was found to increase with increasing temperature as well as with the proportion of co-solvent .

科学的研究の応用

Solvent Polarity in Bimolecular Quenching Reactions

Dioxane and acetonitrile, when used in binary solvent mixtures, have shown a significant impact on the bimolecular quenching reactions of specific molecules. For example, 3-acetyl-7-(diethylamino)-2H-chromen-2-one (3ADHC) in acetonitrile/1,4-dioxane mixtures demonstrated efficient quenching, with quenching reactions being more prominent in high polarity solvent mixtures (Koppal et al., 2018).

Role in Lipophilicity Determination

A comparative study on lipophilicity determination methods highlighted the varying performance of solvents like acetonitrile and dioxane. Acetonitrile, in particular, showed poor correlation in retention with lipophilicity, suggesting its limited utility in certain thin-layer chromatography (TLC) applications (Komsta et al., 2010).

Gel to Crystal Transition Studies

In a study of sugar-appended gelators, a mixture of water/1,4-dioxane was used to investigate the transition from gel to crystal. This study highlighted the unique interactions and molecular packing models within these systems, emphasizing the role of solvent mixtures like dioxane-acetonitrile in studying molecular transitions (Cui et al., 2010).

High-Resolution Fractionation After Gas Chromatography

The use of acetonitrile as a carrier solvent in gas chromatography has been explored, demonstrating its effectiveness in high-resolution and high-yield fractionation of compounds. This application is crucial in environmental screening and bioassay analysis (Pieke et al., 2013).

Solvent Formation in Drug Compounds

Acetonitrile and 1,4-dioxane were studied for their role in the solvent formation of phenobarbital, a drug compound with complex polymorphic behavior. These solvents' interactions and effects on the drug's crystallization and polymorphs were examined, highlighting their significance in pharmaceutical research (Zencirci et al., 2014).

Dioxygen Activation in Chemical Reactions

In the field of fine chemicals production, a study showed the activation of dioxygen for the oxygenation of specific compounds in acetonitrile. This research indicates the potential of acetonitrile-dioxane mixtures in catalyzing environmentally significant reactions (Rydel-Ciszek et al., 2023).

作用機序

Safety and Hazards

将来の方向性

特性

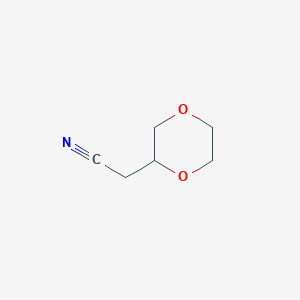

IUPAC Name |

2-(1,4-dioxan-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIDSHHHNNNBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824433-84-2 | |

| Record name | 1,4-dioxan-2-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can dioxane-acetonitrile mixtures be used to synthesize heterometallic complexes?

A1: Yes, research has shown that using a this compound mixture as a recrystallization solvent can lead to the formation of trinuclear heterometallic complexes. One example is the synthesis of Phen2Zn2Eu(μ3-OH)(OOCBut)4(OOCCF3)2 from the reaction of {[Eu(μ-OOCCF3)3(OH2)2]}n and [Phen2Zn2(µ-OOCBut)2(OOCBut)2] in dichloromethane followed by recrystallization from acetonitrile. []

Q2: What role does this compound play in the synthesis of fluorescent (benzyloxycarbonylamino)(aryl)methylphosphonates via the Suzuki-Miyaura reaction?

A2: Research indicates that a mixture of dioxane and water is a more effective solvent compared to dioxane, acetonitrile, chloroform, or acetonitrile/water mixtures when synthesizing these compounds using the Suzuki-Miyaura reaction. []

Q3: How do the spectroscopic properties of 4-hydroxythiazoles change in a this compound solvent system?

A4: While specific data for this binary mixture isn't available in the provided research, studies indicate that the fluorescence of 4-hydroxythiazoles is observable in various solvents, including 1,4-dioxane and acetonitrile. The highest quantum yield (Φ = 0.93) was observed in 1,4-dioxane for a specific 4-hydroxythiazole derivative. []

Q4: How does the solubility of quizalofop-p-ethyl vary in dioxane and acetonitrile compared to other solvents?

A5: Quizalofop-p-ethyl exhibits its highest solubility in 1,4-dioxane, followed by acetonitrile, compared to other tested solvents. This suggests that the compound's solubility is influenced by the solvent's properties. []

Q5: How effective are dioxane and acetonitrile in extracting opiates from hair samples compared to other solvents?

A6: Research shows that nonprotic solvents like dioxane and acetonitrile have a relatively low extraction rate for opiates from hair compared to alcohols and water. This suggests that the opiates' solubility and interactions with the hair matrix are influenced by the solvent's polarity and hydrogen bonding ability. []

Q6: How stable are engineered thermostable neutral proteases from Bacillus stearothermophilus in dioxane and acetonitrile?

A7: These enzymes show decreasing stability (indicated by C50 values) in the order of dioxane > acetonitrile. This suggests that acetonitrile has a stronger destabilizing effect on these enzymes compared to dioxane. []

Q7: Can the solvation behavior of coumarin derivatives in this compound mixtures be studied using computational methods?

A8: Yes, theoretical calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level of theory have been used to estimate the ground- and excited-state dipole moments, absorption and emission maxima, and HOMO-LUMO gap of coumarin derivatives in dioxane and acetonitrile solvents. These calculations provide insights into the solvation behavior of these compounds. []

Q8: What chromatographic techniques are suitable for separating S-Alk(en)yl-L-cysteine derivatives and their corresponding sulfoxide isomers in a this compound solvent system?

A9: Research suggests that High-Performance Liquid Chromatography (HPLC) using a quaternary solvent system with tetrahydrofuran, 1,4-dioxane, acetonitrile, and aqueous phosphate buffer can effectively separate these compounds. Optimization strategies like the "PRISMA" model and selective multisolvent gradient elution (SMGE) can be employed for optimal separation. []

Q9: How environmentally friendly is the use of dioxane and acetonitrile as solvents?

A10: According to a comprehensive environmental assessment framework, dioxane and acetonitrile are not environmentally preferable solvents. This suggests that their use should be minimized, and alternative solvents should be considered whenever possible. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)

![N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669375.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)

![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)